3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
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Overview
Description
3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The presence of a fluoropyridinyl group adds to its unique chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C), resulting in a mixture of fluoropyridines.
Formation of Oxadiazole Ring: The formation of the 1,2,4-oxadiazole ring can be accomplished through cyclization reactions involving appropriate precursors such as carboximidoyl chlorides and aniline.
Coupling with Benzonitrile: The final step involves coupling the fluoropyridinyl-oxadiazole intermediate with benzonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The fluoropyridine moiety can be oxidized to form corresponding N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or peracids can be used under controlled conditions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) in dimethylformamide (DMF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets, such as GPCRs. The compound acts as a modulator, influencing the receptor’s activity and downstream signaling pathways . This modulation can result in various biological effects, depending on the specific receptor and cellular context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile
- 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
Uniqueness
3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile stands out due to its unique combination of a fluoropyridinyl group and an oxadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
327056-27-9 |
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Molecular Formula |
C14H7FN4O |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile |
InChI |
InChI=1S/C14H7FN4O/c15-11-5-2-6-17-12(11)13-18-14(20-19-13)10-4-1-3-9(7-10)8-16/h1-7H |
InChI Key |
ACEMLHPTBCVQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C3=C(C=CC=N3)F)C#N |
Origin of Product |
United States |
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